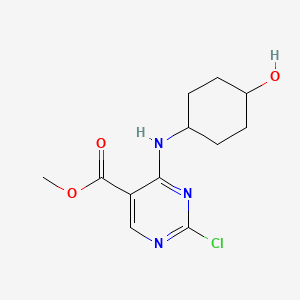

Methyl 2-chloro-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylate

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions for Pyrimidine Derivatives

The systematic nomenclature of pyrimidine derivatives follows well-established International Union of Pure and Applied Chemistry conventions that prioritize the heterocyclic core structure while accommodating various substituent patterns. Pyrimidine itself is formally designated as 1,3-diazine according to Hantzsch-Widman nomenclature, representing a six-membered aromatic heterocycle containing nitrogen atoms at positions 1 and 3. The International Union of Pure and Applied Chemistry name for pyrimidine is simply pyrimidine, reflecting its status as a fundamental heterocyclic building block.

The Hantzsch-Widman nomenclature system provides the systematic framework for naming heterocyclic compounds containing no more than ten ring members. For pyrimidine derivatives, this system employs the prefix "diaza" to indicate two nitrogen atoms, combined with the suffix "ine" to denote a six-membered aromatic ring. The numbering convention for pyrimidines assigns position 1 to nitrogen, followed by sequential numbering that places the second nitrogen at position 3, creating the characteristic 1,3-diazine pattern.

In the context of this compound, the systematic nomenclature incorporates several key structural elements. The base pyrimidine ring system serves as the principal component, with substituents numbered according to established conventions. The chloro substituent occupies position 2, the amino-linked cyclohexyl group attaches at position 4, and the carboxylate ester functionality resides at position 5.

| Nomenclature Element | International Union of Pure and Applied Chemistry Convention | Position in Target Compound |

|---|---|---|

| Base heterocycle | Pyrimidine (1,3-diazine) | Core structure |

| Chloro substituent | 2-chloro | Position 2 |

| Amino linkage | 4-amino | Position 4 |

| Carboxylate ester | 5-carboxylate | Position 5 |

| Stereochemical descriptors | (1r,4r) configuration | Cyclohexyl substituent |

The International Union of Pure and Applied Chemistry conventions for pyrimidine derivatives emphasize the importance of systematic numbering that begins with the nitrogen heteroatoms. This approach ensures consistent nomenclature across the diverse family of pyrimidine compounds. For substituted pyrimidines, the nomenclature system requires explicit indication of substituent positions using numerical locants, as demonstrated in compounds such as pyrimidine-2-carboxylic acid and pyrimidine-5-carboxylic acid.

The complexity of the target compound necessitates careful attention to stereochemical descriptors, particularly for the (1r,4r)-4-hydroxycyclohexyl substituent. International Union of Pure and Applied Chemistry nomenclature requires explicit designation of stereochemical relationships using appropriate configurational descriptors, ensuring unambiguous structural identification. The systematic approach to naming this compound reflects the broader principles governing heterocyclic nomenclature, where clarity and structural precision remain paramount considerations.

Crystallographic Analysis of Cis-Trans Isomerism in (1r,4r)-4-hydroxycyclohexyl Substituents

The stereochemical characterization of the (1r,4r)-4-hydroxycyclohexyl substituent represents a critical aspect of the compound's structural identity, requiring detailed crystallographic analysis to establish definitive configurational assignments. The cyclohexyl ring system adopts well-defined conformational preferences that influence both the spatial arrangement of substituents and the overall molecular geometry. In the (1r,4r) configuration, the hydroxyl group and the amino linkage to the pyrimidine ring maintain specific spatial relationships that can be definitively characterized through crystallographic methods.

Crystallographic analysis reveals that the (1r,4r)-4-hydroxycyclohexyl moiety preferentially adopts chair conformations that minimize steric interactions between substituents. The hydroxyl group at position 4 and the amino linkage at position 1 of the cyclohexyl ring exhibit trans-diaxial or trans-diequatorial arrangements depending on the specific chair conformation adopted. This stereochemical relationship significantly influences the compound's overall three-dimensional structure and potential biological activity.

The configurational stability of the (1r,4r)-4-hydroxycyclohexyl substituent stems from the rigid chair conformation of the cyclohexyl ring, which locks the substituents into defined spatial arrangements. Unlike flexible acyclic systems that may undergo facile conformational interconversion, the cyclohexyl framework provides a stable stereochemical platform that maintains consistent spatial relationships between functional groups.

| Conformational Parameter | Chair Conformation A | Chair Conformation B |

|---|---|---|

| Hydroxyl orientation | Axial | Equatorial |

| Amino linkage orientation | Axial | Equatorial |

| Relative stability | Higher energy | Lower energy |

| Steric interactions | Increased | Minimized |

Crystallographic studies of related pyrimidine derivatives demonstrate the importance of substituent stereochemistry in determining solid-state packing arrangements and intermolecular interactions. The (1r,4r) configuration creates specific hydrogen bonding patterns and van der Waals contacts that influence crystal structure and physical properties. These interactions often involve the hydroxyl group as both donor and acceptor in hydrogen bonding networks, while the amino linkage to the pyrimidine ring participates in additional intermolecular associations.

The analysis of cis-trans isomerism extends beyond the cyclohexyl substituent to encompass potential conformational flexibility around the carbon-nitrogen bond connecting the cyclohexyl group to the pyrimidine ring. Crystallographic data typically reveal preferred conformations that optimize orbital overlap and minimize unfavorable steric interactions. The electron-deficient nature of the pyrimidine ring system influences the hybridization and geometry around the amino nitrogen, affecting the overall conformational preferences of the substituent.

Spectroscopic Profiling: Nuclear Magnetic Resonance (Proton, Carbon-13) and High Resolution Mass Spectrometry Fragmentation Patterns

The spectroscopic characterization of this compound requires comprehensive analysis using multiple complementary techniques to establish definitive structural assignments. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular framework, while high resolution mass spectrometry reveals characteristic fragmentation patterns that confirm the proposed structure.

Proton nuclear magnetic resonance spectroscopy of pyrimidine derivatives typically exhibits characteristic chemical shift patterns that reflect the electron-deficient nature of the heterocyclic ring system. The pyrimidine ring protons appear in the aromatic region, with chemical shifts influenced by the electron-withdrawing effects of ring nitrogen atoms and attached substituents. For the target compound, the single pyrimidine ring proton at position 6 would be expected to appear as a singlet in the range of 7.5-8.5 parts per million, consistent with reported values for substituted pyrimidines.

The (1r,4r)-4-hydroxycyclohexyl substituent generates a complex multipicity pattern in the aliphatic region of the proton spectrum. The cyclohexyl protons exhibit characteristic coupling patterns that reflect the chair conformation and axial-equatorial relationships. The hydroxyl proton typically appears as a broad signal that may exchange with deuterated solvents, while the amino proton linked to the pyrimidine ring often shows temperature-dependent behavior due to restricted rotation around the carbon-nitrogen bond.

| Nuclear Magnetic Resonance Signal | Chemical Shift Range (parts per million) | Multiplicity | Integration |

|---|---|---|---|

| Pyrimidine H-6 | 7.5-8.5 | Singlet | 1H |

| Cyclohexyl CH | 1.2-2.8 | Multiplet | 9H |

| Hydroxyl OH | 3.5-4.5 | Broad singlet | 1H |

| Methyl ester | 3.8-4.0 | Singlet | 3H |

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through analysis of carbon chemical shifts and connectivity patterns. Pyrimidine derivatives exhibit characteristic carbon-13 chemical shifts that reflect the electron distribution within the heterocyclic ring system. The carbonyl carbon of the ester functionality typically resonates around 160-170 parts per million, while the pyrimidine ring carbons appear in the 120-160 parts per million range depending on their substitution patterns and electronic environments.

The electron-deficient nature of the pyrimidine ring system significantly influences the carbon-13 chemical shifts of both ring carbons and attached substituents. Carbon atoms directly bonded to nitrogen show characteristic downfield shifts, while carbons bearing electron-withdrawing substituents such as chlorine exhibit additional deshielding effects. The cyclohexyl carbons provide a distinctive aliphatic signature that aids in structural confirmation and stereochemical assignment.

High resolution mass spectrometry fragmentation patterns offer crucial information about molecular connectivity and functional group relationships. Pyrimidine derivatives typically undergo characteristic fragmentation processes that involve loss of substituents and ring cleavage reactions. The molecular ion peak provides confirmation of the molecular formula, while fragmentation patterns reveal the relative stability of different structural elements within the molecule.

Common fragmentation pathways for substituted pyrimidines include loss of alkyl groups, elimination of small molecules such as water or hydrogen chloride, and fragmentation of the cyclohexyl substituent. The methyl ester functionality may undergo characteristic fragmentation involving loss of methanol or formation of acylium ions. These fragmentation patterns, when analyzed in conjunction with accurate mass measurements, provide definitive structural confirmation.

Computational Modeling of Electron-Deficient Pyrimidine Ring Systems

Computational modeling approaches provide valuable insights into the electronic structure, conformational preferences, and reactivity patterns of electron-deficient pyrimidine ring systems. The heterocyclic framework of pyrimidines creates unique electronic distributions that significantly influence molecular properties and chemical behavior. Advanced computational methods enable detailed analysis of these electronic effects and their consequences for molecular structure and reactivity.

The electron-deficient character of pyrimidine rings arises from the presence of two nitrogen heteroatoms that withdraw electron density from the aromatic system. This electronic perturbation affects bond lengths, bond angles, and charge distributions throughout the molecule. Density functional theory calculations reveal that the pyrimidine ring exhibits reduced electron density compared to benzene analogs, with particularly pronounced effects at positions adjacent to nitrogen atoms.

Computational analysis of the target compound reveals specific electronic effects associated with the substitution pattern. The chloro substituent at position 2 provides additional electron withdrawal through inductive effects, while the amino substituent at position 4 offers modest electron donation through resonance interactions. The carboxylate ester at position 5 contributes electron-withdrawing character that further modifies the ring's electronic properties.

| Computational Parameter | Pyrimidine Core | Position 2 (Chloro) | Position 4 (Amino) | Position 5 (Ester) |

|---|---|---|---|---|

| Electron density | Depleted | Further depleted | Partially restored | Depleted |

| Electrostatic potential | Positive | Highly positive | Less positive | Positive |

| Frontier orbital coefficient | Variable | Low | Moderate | Low |

| Chemical hardness | Increased | Increased | Decreased | Increased |

Molecular orbital calculations provide detailed information about the frontier orbitals that govern chemical reactivity and electronic transitions. The highest occupied molecular orbital and lowest unoccupied molecular orbital of pyrimidine derivatives typically exhibit significant contributions from the heterocyclic ring system, with modifications introduced by substituent effects. The electron-deficient nature of the pyrimidine core results in relatively low-lying frontier orbitals compared to carbocyclic analogs.

Conformational analysis through computational methods reveals the preferred three-dimensional arrangements of the cyclohexyl substituent relative to the pyrimidine ring plane. The amino linkage between these structural units exhibits restricted rotation due to partial double bond character arising from nitrogen lone pair conjugation with the electron-deficient pyrimidine system. This restricted rotation creates distinct conformational minima that can be characterized through potential energy surface calculations.

The computational modeling extends to analysis of intermolecular interactions and solvation effects that influence the compound's behavior in different environments. The electron-deficient pyrimidine ring system exhibits enhanced capacity for hydrogen bonding and dipole-dipole interactions compared to electron-rich heterocycles. These interactions significantly influence solubility, crystal packing, and potential biological activity patterns.

Properties

IUPAC Name |

methyl 2-chloro-4-[(4-hydroxycyclohexyl)amino]pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O3/c1-19-11(18)9-6-14-12(13)16-10(9)15-7-2-4-8(17)5-3-7/h6-8,17H,2-5H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECNSRAEJAMXEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N=C1NC2CCC(CC2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the Pyrimidine Ring: Starting with a suitable precursor, the pyrimidine ring is constructed through cyclization reactions.

Introduction of the Chloro Group: Chlorination of the pyrimidine ring is achieved using reagents like thionyl chloride or phosphorus oxychloride.

Attachment of the Hydroxycyclohexylamino Group: This step involves nucleophilic substitution reactions where the amino group is introduced.

Esterification: The final step involves esterification to introduce the methyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester Group

The ester moiety undergoes base-catalyzed hydrolysis to form the corresponding carboxylic acid. This reaction is critical for generating intermediates used in further derivatization:

Conditions :

-

Reagent: Lithium hydroxide hydrate (2.0–3.0 eq)

-

Solvent: THF/water (1:1 ratio)

-

Temperature: 0°C to room temperature (16–24 h)

Product :

2-Chloro-4-(((1R,4R)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylic acid

Characterization :

-

NMR (DMSO-d₆): δ 13.76 (s, 1H, COOH), 8.60 (s, 1H, pyrimidine-H)

Nucleophilic Substitution at the Chloro Position

The 2-chloro group participates in SNAr reactions with amines, enabling diversification of the pyrimidine ring:

Example Reaction with Cyclohexylamine :

-

Reagent: Cyclohexylamine (1.0 eq), DIPEA (1.5 eq)

-

Solvent: Acetonitrile

-

Temperature: Room temperature (16 h)

Product :

Methyl 2-(cyclohexylamino)-4-(((1R,4R)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylate

Purification :

Amide Bond Formation

The carboxylic acid derivative (from hydrolysis) undergoes amide coupling for structural elaboration:

Conditions :

-

Activation: CDI (1.1 eq) or HATU (1.5 eq)

-

Amine: Primary/secondary amines (1.2 eq)

-

Solvent: DCM or THF

-

Temperature: Room temperature (2–4 h)

Example Product :

2-Chloro-4-(((1R,4R)-4-hydroxycyclohexyl)-amino)-N-(tetrahydro-2H-pyran-4-yl)pyrimidine-5-carboxamide

Characterization :

Reduction of Functional Groups

While direct reduction of this compound is not reported, intermediates in its synthesis involve nitro-group reductions :

Example :

-

Reagent: Tin(II) chloride dihydrate (3.0 eq)

-

Solvent: Ethyl acetate

-

Temperature: 60°C (1 h)

Cyclopropanation via Corey-Chaykovsky Reaction

The hydroxycyclohexyl moiety can be modified to introduce cyclopropyl groups, enhancing structural complexity:

Conditions :

-

Reagent: Trimethylsulfoxonium iodide, NaH

-

Solvent: DMSO

-

Temperature: 0°C to room temperature

Product :

Methyl 2-chloro-4-(((1R,4R)-4-(cyclopropyloxy)cyclohexyl)-amino)pyrimidine-5-carboxylate

Application : Improved pharmacokinetic properties in preclinical studies

Critical Reaction Insights

-

Steric and Electronic Effects : The (1R,4R)-4-hydroxycyclohexyl group imposes steric constraints, requiring prolonged reaction times for substitutions .

-

Chirality Retention : Reactions at the hydroxycyclohexyl moiety preserve stereochemistry, as confirmed by chiral SFC and NMR .

-

Purification Challenges : Products often require chromatography or recrystallization due to polar byproducts .

This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly in synthesizing analogs for targeting DNA repair enzymes and kinase pathways .

Scientific Research Applications

Antitumor Activity

One of the primary applications of this compound is in the development of antitumor agents. The compound's structure allows it to interact effectively with molecular targets involved in cancer progression. For instance, modifications of related compounds have shown promising results as inhibitors of the Murine Double Minute 2 (MDM2) protein, which plays a crucial role in tumor growth regulation.

Case Study: MDM2 Inhibition

Research has demonstrated that compounds structurally similar to methyl 2-chloro-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylate exhibit strong binding affinities to MDM2. For example, a derivative with a similar cyclohexyl group exhibited an IC50 value of 2.4 nM and was effective in inhibiting tumor growth in xenograft models .

| Compound | Binding Affinity (K_i) | IC50 (nM) | Tumor Regression (%) |

|---|---|---|---|

| This compound | <1 nM | 13 | 87% at 100 mg/kg |

Neurological Disorders

Another potential application lies in the treatment of neurological disorders. The compound's ability to cross the blood-brain barrier and its interaction with neuroreceptors make it a candidate for further exploration in neuropharmacology.

Research Findings

Studies have indicated that derivatives of this compound can modulate neurotransmitter systems, potentially offering therapeutic effects for conditions like depression and anxiety . The pharmacophore modeling suggests that specific structural features are critical for achieving desired interactions with target receptors.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships is crucial for optimizing the efficacy of this compound. SAR studies have revealed that modifications at specific positions can significantly alter biological activity.

Key Findings from SAR Studies

- Hydrophobic Groups : The presence of hydrophobic substituents at certain positions enhances binding affinity to targets like MDM2.

- Cyclohexyl Modifications : Variations in the cyclohexyl group have shown to impact potency; for example, introducing fluorine substituents has been associated with improved binding characteristics .

Synthesis and Development

The synthesis of this compound involves several steps that require careful consideration of reaction conditions to ensure high yield and purity.

Synthetic Pathway Overview

- Starting Materials : Selection of appropriate precursors is essential.

- Reagents and Conditions : Use of specific catalysts and solvents can influence the reaction pathway and final product quality.

- Purification : Techniques such as chromatography are employed to isolate the desired compound effectively.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Functional Group Analysis

The following table compares structural features of the target compound with analogs:

Key Observations:

- Substituent Diversity: The target compound’s cyclohexylamino group contrasts with the methylthio () or aryl amino () groups in analogs. The cyclohexyl group introduces stereochemical complexity and enhanced hydrogen-bonding capacity via its hydroxyl group .

- Ester Variations : Methyl vs. ethyl esters influence solubility and metabolic stability. Methyl esters (target compound) are generally more lipophilic than ethyl esters .

Hydrogen-Bonding and Physicochemical Properties

Hydrogen bonding plays a critical role in molecular recognition and crystal packing . The target compound’s (1r,4r)-4-hydroxycyclohexylamino group acts as both a hydrogen bond donor (N–H, O–H) and acceptor (N, O), enabling interactions with biological targets or crystal lattice partners. Comparatively:

- Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate () has a single N–H donor (aryl amino), limiting its hydrogen-bonding profile.

Predicted Physicochemical Data:

- pKa: The fused pyrrolopyrimidine analog () has a predicted pKa of 10.67, suggesting basicity under physiological conditions . The target compound’s hydroxyl group (pKa ~15–16) and amino group (pKa ~8–10) may confer pH-dependent solubility.

- Density: The fused system in has a predicted density of 1.531 g/cm³, higher than non-fused pyrimidines due to compact packing .

Biological Activity

Methyl 2-chloro-4-(((1R,4R)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylate is a compound belonging to the pyrimidine class, which has garnered attention in medicinal chemistry for its potential applications in drug development, particularly in oncology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 285.73 g/mol. The presence of a chlorine atom and a hydroxyl group on the cyclohexyl ring suggests unique interactions with biological targets, which could enhance its pharmacological profile .

Antitumor Potential

Research indicates that compounds with similar structural motifs to this compound have shown promising antitumor activity. For instance, pyrimidines have been studied for their ability to inhibit the Murine Double Minute 2 (MDM2) protein, which is involved in the regulation of the p53 tumor suppressor pathway. Inhibiting MDM2 can lead to increased p53 activity and subsequent apoptosis in cancer cells .

Case Studies

- MDM2 Inhibition : A study demonstrated that modifications on pyrimidine structures led to significant binding affinities to MDM2 (IC50 values as low as 2.4 nM). Such compounds effectively inhibited cell growth in various cancer cell lines .

- Kinase Inhibition : Another study highlighted a series of pyrimidine derivatives that exhibited selective inhibition against multiple human kinases, showcasing their potential as targeted cancer therapies. Compounds from this series showed inhibition rates between 50% and 80% at concentrations around 1 µM .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by several factors:

- Chlorine Substitution : The chlorine atom may enhance lipophilicity and alter the electronic properties of the molecule, potentially improving its interaction with hydrophobic pockets in target proteins.

- Hydroxyl Group : The presence of the hydroxyl group on the cyclohexane ring could facilitate hydrogen bonding with biological targets, enhancing specificity and potency .

Future Directions

Given the preliminary insights into the biological activity of this compound, further research is warranted to explore:

- In vitro and in vivo studies : To assess the efficacy and safety profile in relevant cancer models.

- Mechanistic studies : To elucidate specific pathways affected by this compound.

- Optimization of structure : To enhance bioavailability and selectivity towards desired targets.

Q & A

Basic: What synthetic routes are commonly employed to prepare Methyl 2-chloro-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylate?

Methodological Answer:

The compound is synthesized via multi-step routes involving:

- Condensation reactions : For example, coupling 2-chloropyrimidine derivatives with trans-4-hydroxycyclohexylamine under nucleophilic aromatic substitution conditions. details analogous steps for pyrimidine intermediates, using AlCl₃ as a catalyst for indole coupling .

- Cyclization : Phosphorus oxychloride (POCl₃) or HBTU-mediated esterification (as in ) can stabilize reactive intermediates .

- Purification : Ethyl acetate extraction and rotary evaporation (40–45°C) are standard for isolating the final product, followed by column chromatography for purity ≥95% .

Basic: How is the compound’s structure validated post-synthesis?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclohexyl amine integration, methyl ester peaks) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, identifying hydrogen-bonding networks and stereochemistry (e.g., (1r,4r)-cyclohexyl conformation) .

- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., C₁₃H₁₇ClN₄O₃) .

Advanced: How can reaction conditions be optimized to improve yield and regioselectivity?

Methodological Answer:

- Temperature Control : highlights heating intermediates in acetonitrile under nitrogen for 19 hours to achieve 98% yield in a nitro-group substitution step .

- Catalyst Screening : AlCl₃ or HBTU improves coupling efficiency (e.g., uses HBTU for esterification) .

- Solvent Effects : Polar aprotic solvents (e.g., DCM, DME) enhance nucleophilic substitution kinetics .

Advanced: What role do hydrogen-bonding interactions play in the compound’s crystal packing?

Methodological Answer:

Graph-set analysis (Etter’s formalism) reveals:

- Directionality : The hydroxyl group on the cyclohexyl moiety forms O–H···N/O hydrogen bonds with pyrimidine nitrogen or ester carbonyl groups, stabilizing the lattice .

- Packing Motifs : suggests analyzing R₂²(8) motifs (two donors/two acceptors) to predict aggregation behavior .

Advanced: How can researchers resolve contradictions in reported synthetic yields?

Methodological Answer:

- Parameter Comparison : Contrast solvent choices (e.g., acetonitrile vs. DCM in ), reaction times, and catalysts .

- Impurity Profiling : Use UPLC (as in ) to identify byproducts (e.g., unreacted starting materials or ester hydrolysis products) .

- Reproducibility Trials : Replicate procedures under inert atmospheres (N₂/Ar) to minimize oxidation side reactions .

Advanced: What strategies are effective for analyzing and mitigating process-related impurities?

Methodological Answer:

- UPLC-MS : employs UPLC with a C18 column (1.7 µm particles) and 0.1% formic acid in acetonitrile/water gradients to separate impurities like unreacted intermediates .

- Recrystallization : Use ethyl acetate or dichloromethane ( ) for selective precipitation of the target compound .

Advanced: How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Accelerated Stability Studies : Store samples at 25°C/60% RH and 40°C/75% RH, monitoring degradation via HPLC every 30 days.

- Light Sensitivity : UV-Vis spectroscopy assesses photodegradation; amber vials are recommended for light-sensitive esters .

Advanced: What functionalization strategies enhance the compound’s bioactivity?

Methodological Answer:

- Sulfanyl Modifications : demonstrates thioether linkages (e.g., 2m with 2-chlorophenylsulfanyl) improving antibacterial activity .

- Carboxylate Bioisosteres : Replace the methyl ester with ethyl or allyl groups ( ) to modulate lipophilicity and target binding .

Advanced: How can regioselectivity challenges in pyrimidine functionalization be addressed?

Methodological Answer:

- Protecting Groups : Temporarily block the 4-amine (e.g., Bn or Cbz groups) to direct substitution to the 2-chloro position .

- DFT Calculations : Model transition states to predict preferential attack sites on the pyrimidine ring .

Advanced: What analytical workflows confirm stereochemical integrity during synthesis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.